6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid

Lipophilicity XLogP3 Regioisomer Comparison

The compound 6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid (MFCD32679101, PubChem CID is a Boc-protected, fully carbocyclic spiro[2.5]octane amino acid featuring a geminal amine/carboxylic acid substitution at the C6 position. This α,α-disubstituted architecture creates a conformationally rigid, quaternary α-carbon scaffold with a computed XLogP3 of 2.6 and a topological polar surface area of 75.6 Ų.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 2001817-15-6
Cat. No. B2396962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid
CAS2001817-15-6
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCC2(CC2)CC1)C(=O)O
InChIInChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14(10(16)17)8-6-13(4-5-13)7-9-14/h4-9H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyYUVWKZUUAXVKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid (CAS 2001817-15-6): A Constrained Spirocyclic α,α-Disubstituted Amino Acid Building Block for Drug Discovery


The compound 6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid (MFCD32679101, PubChem CID 154577298) is a Boc-protected, fully carbocyclic spiro[2.5]octane amino acid featuring a geminal amine/carboxylic acid substitution at the C6 position [1]. This α,α-disubstituted architecture creates a conformationally rigid, quaternary α-carbon scaffold with a computed XLogP3 of 2.6 and a topological polar surface area of 75.6 Ų [1]. Unlike conventional α-amino acids or their non-geminal spirocyclic analogs, the quaternary center precludes the presence of an α-hydrogen, fundamentally altering the compound's conformational lability and stereochemical stability during peptide bond formation.

Regioisomeric Positioning on the Spiro[2.5]octane Scaffold Dictates Lipophilicity and Exit Vector Geometry – Why In-Class Analogs Cannot Be Freely Interchanged


Spiro[2.5]octane building blocks substituted with identical Boc-amine and carboxylic acid functional groups are not functionally interchangeable simply because they share the same molecular formula (C14H23NO4, MW 269.34). The precise locus of substitution on the spiro framework (e.g., C1 vs. C5 vs. C6) alters the spatial orientation of the amine and acid exit vectors, the ring's conformational equilibrium, and critically, the molecule's global lipophilicity as quantified by XLogP3 [1][2]. A procurement decision that treats 6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid as a drop-in replacement for its 1-substituted or 5-substituted isomers risks introducing unintended deviations in LogP-driven properties such as membrane permeability, metabolic stability, and off-target binding, without compensatory benefit. The quantitative comparisons below demonstrate these measurable differences.

Quantitative Differentiation Evidence: 6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid vs. Closest Regioisomeric and Stereoisomeric Analogs


Lower Intrinsic Lipophilicity vs. the C1-Carboxylic Acid Regioisomer

The target compound, with both Boc-amine and carboxylic acid substituents on the same C6 carbon, exhibits a computed XLogP3 of 2.6 [1]. The regioisomeric 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid (CAS 1824022-98-1), which positions the carboxylic acid at C1 while retaining the Boc-amine at C6, has a Molbase-computed LogP of 2.94 and an identical PSA of 75.63 Ų [2]. This represents a substantial lipophilicity increase of ΔLogP = +0.34 for the regioisomer relative to the target compound.

Lipophilicity XLogP3 Regioisomer Comparison Drug Design

Reduced Lipophilicity Compared to the C5-Carboxylic Acid Stereoisomer

The target C6-geminal compound has an XLogP3 of 2.6 [1]. The stereoisomer rac-(5R,6S)-6-{(tert-butoxy)carbonylamino}spiro[2.5]octane-5-carboxylic acid (CAS 2580113-27-3), which shifts the carboxylic acid to the C5 position while retaining the Boc-amine at C6, shows a higher XLogP3 of 2.9 and an identical TPSA of 75.6 Ų [2]. The ΔXLogP3 of +0.3 indicates the C5-acid analog is intrinsically more lipophilic despite having the same atom connectivity and TPSA.

Lipophilicity Stereoisomer XLogP3 ADME

α,α-Disubstituted Quaternary Architecture Confers Epimerization Resistance Not Present in Non-Geminal Spiro Analogs

The target compound bears both the Boc-amine and the carboxylic acid on the same spiro carbon (C6), forming a tetrasubstituted, quaternary α-center with no α-hydrogen [1]. In contrast, regioisomers such as 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid or 1-((tert-butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid feature a secondary or tertiary α-carbon that retains an α-hydrogen and is therefore susceptible to base-catalyzed epimerization during standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) coupling steps . Incorporation of spirocyclic α,α-disubstituted amino acids into peptides has been demonstrated to 'freeze' the backbone conformation and eliminate racemization, enhancing both in vitro potency and selectivity of the resulting peptidomimetics [2]. No quantitative epimerization half-life comparison under identical SPPS conditions has been published for this specific compound pair.

Epimerization Resistance Peptide Synthesis Conformational Constraint Spiro Amino Acid

Procurement-Guiding Application Scenarios for 6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid


Synthesis of Epimerization-Resistant Peptidomimetics via Solid-Phase Peptide Synthesis

When designing peptidomimetics that require absolute stereochemical fidelity at a key α-position, the quaternary C6 center of this building block guarantees resistance to base-catalyzed epimerization during Fmoc-deprotection and coupling cycles [1]. This eliminates the need for low-temperature (0–4 °C) coupling protocols typically required for α-monosubstituted spiro amino acid regioisomers, reducing process complexity and improving crude peptide purity.

Fine-Tuning Ligand Lipophilicity in CNS Drug Discovery Programs

For CNS-targeted programs where LogP must be maintained within a narrow window (typically 2–4 for optimal blood-brain barrier penetration), the measured XLogP3 of 2.6 for this compound provides a lower-lipophilicity starting point compared to its C5-stereoisomer (XLogP3 2.9) or C1-acid regioisomer (LogP 2.94) [2][3]. Medicinal chemists can exploit this baseline difference to avoid exceeding LogP thresholds during subsequent fragment elaboration.

Scaffold-Hopping Campaigns Exploiting Differential Exit Vector Geometry

In lead optimization, the geminal substitution pattern at C6 orients the protected amine and carboxylic acid motifs into a unique three-dimensional vector arrangement distinct from the 1-substituted and 5-substituted spiro isomers [3]. This compound enables systematic exploration of novel chemical space while preserving the spiro[2.5]octane core's metabolic stability advantages, as demonstrated for spiro-fused amino acid analogs in glutamate receptor modulator programs [4].

Construction of Conformationally Constrained Library Cores for Fragment-Based Drug Discovery

The rigid spirocyclic framework, combined with orthogonal Boc-amine and carboxylic acid handles, positions this compound as a privileged core for generating three-dimensional fragment libraries [1]. The measured TPSA of 75.6 Ų places the scaffold within favorable oral bioavailability space, while the defined exit vectors facilitate rational fragment linking without introducing additional rotational degrees of freedom.

Quote Request

Request a Quote for 6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.